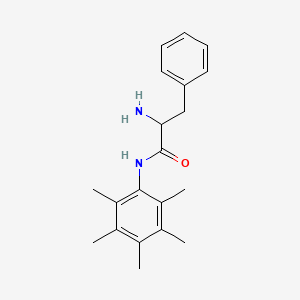

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide

Description

2-Amino-N-(pentamethylphenyl)-3-phenylpropanamide is a substituted propanamide derivative featuring a phenyl group at the β-position and a pentamethylphenyl (PMP) substituent on the amide nitrogen. The pentamethylphenyl group confers steric bulk and lipophilicity, which may influence binding affinity, metabolic stability, and solubility compared to analogs with simpler aryl substituents .

Properties

IUPAC Name |

2-amino-N-(2,3,4,5,6-pentamethylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-12-13(2)15(4)19(16(5)14(12)3)22-20(23)18(21)11-17-9-7-6-8-10-17/h6-10,18H,11,21H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPZLWGTAJCPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)NC(=O)C(CC2=CC=CC=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide typically involves the reaction of appropriate amines with substituted benzaldehydes under controlled conditions. One common method involves the use of cyanoacetylation, where substituted aryl or heteryl amines react with alkyl cyanoacetates to yield cyanoacetamide derivatives . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, heating, and post-reaction purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, with some reactions requiring specific temperatures, solvents, or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(pentamethylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The N-aryl substituent in 3-phenylpropanamide derivatives significantly impacts their physicochemical and biological properties. Key analogs include:

- 2-Amino-N-(2-cyanophenyl)-3-phenylpropanamide: The electron-withdrawing cyano group enhances polarity but may reduce cell permeability. Synthesized via DEPBT-mediated coupling in THF with a 95% yield .

- (S)-2-Acetamido-N-(6-chloro-2-oxoquinolin-4-ylmethyl)-3-phenylpropanamide: The chloro-quinolinyl group contributes to Factor XI inhibition (IC₅₀ = 0.5 µM), with a logP of 3.38 and polar surface area (PSA) of 85.3 Ų .

- 2-Amino-N-(4-methylcoumarin-7-yl)-3-phenylpropanamide: Exhibits fluorescence properties (λₑₓ = 340 nm) and a PSA of 85.3 Ų, suitable for protease activity assays .

Physicochemical Properties

Key parameters such as logP and PSA influence bioavailability:

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) improve binding to hydrophobic enzyme pockets but may reduce solubility. Electron-donating groups (e.g., methoxy, methyl) enhance metabolic stability .

- Stereochemical Influence : (S)-configured derivatives often exhibit higher biological activity due to optimized chiral interactions .

- Bulkiness vs.

Biological Activity

2-amino-N-(pentamethylphenyl)-3-phenylpropanamide is a synthetic organic compound that has attracted attention in various fields, particularly for its biological activity. This compound features an amino group, a pentamethylphenyl moiety, and a phenylpropanamide structure, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Amino Group : Contributes to the compound's reactivity and biological interactions.

- Pentamethylphenyl Group : Enhances lipophilicity and may influence binding to biological targets.

- Phenylpropanamide Moiety : Imparts specific pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can be competitive or non-competitive depending on the target enzyme.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

- Cell Signaling Pathways : It has been observed to modulate pathways involved in apoptosis and cell proliferation, potentially altering gene expression and cellular metabolism.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth across various human tumor cell lines, indicating its potential as an anticancer agent .

- Gastrointestinal Applications : Investigations have explored its use in treating gastrointestinal disorders, such as irritable bowel syndrome.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : May enhance beneficial effects such as enzyme modulation and improved cellular signaling.

- High Doses : Can lead to toxic effects, including cellular damage and metabolic disruption. Therefore, identifying a therapeutic window is crucial for its application in clinical settings.

Anticancer Activity

A notable study evaluated the anticancer effects of this compound on a panel of 60 human tumor cell lines. The results indicated:

- Growth Inhibition : Compounds with a GI50 (the concentration required to inhibit cell growth by 50%) of less than 100 μM were considered active.

- Dose Response : The study utilized the sulforhodamine B (SRB) assay for quantifying cell viability after treatment with varying concentrations of the compound over a 48-hour period .

Antimicrobial Testing

In another investigation focused on antimicrobial activity, the compound was tested against various bacterial strains. Results indicated that it possesses significant antibacterial properties, warranting further exploration for potential therapeutic applications in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.